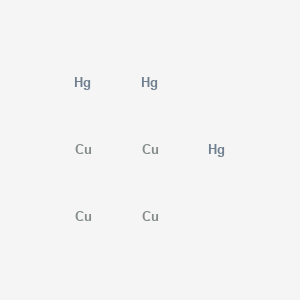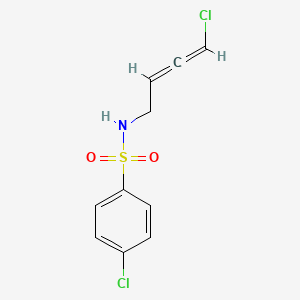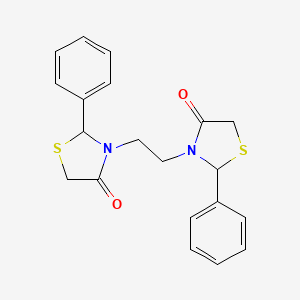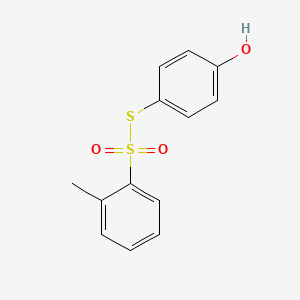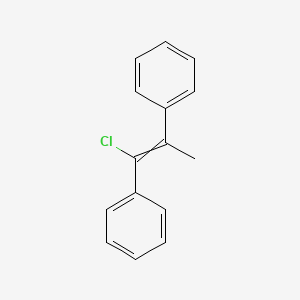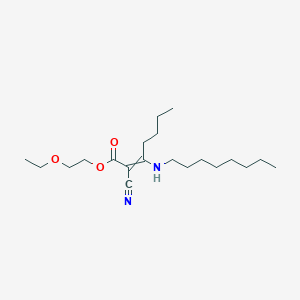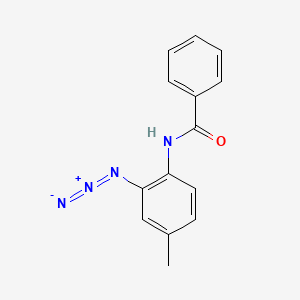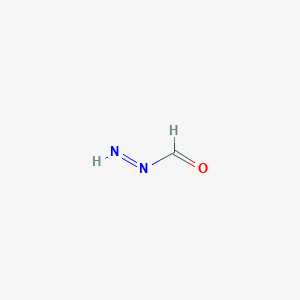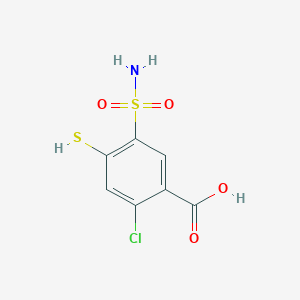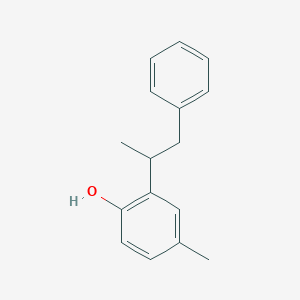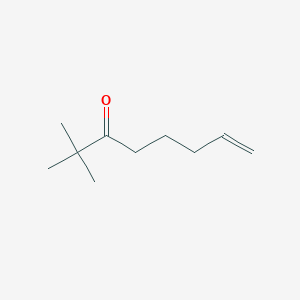
7-Octen-3-one, 2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Octen-3-one, 2,2-dimethyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond in the octene chain and two methyl groups attached to the third carbon. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-3-one, 2,2-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 7-Octen-3-ol, 2,2-dimethyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
In industrial settings, the production of 7-Octen-3-one, 2,2-dimethyl- may involve the catalytic dehydrogenation of 7-Octen-3-ol, 2,2-dimethyl-. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
7-Octen-3-one, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 7-Octen-3-ol, 2,2-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Various nucleophiles, such as Grignard reagents, under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone.
科学的研究の応用
7-Octen-3-one, 2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its interactions with biological systems, including its effects on olfactory receptors.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the flavor and fragrance industry for its distinct odor profile.
作用機序
The mechanism of action of 7-Octen-3-one, 2,2-dimethyl- involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its odor. The exact molecular pathways and targets may vary depending on the biological system being studied .
類似化合物との比較
Similar Compounds
2-Octen-1-ol, 3,7-dimethyl-: An alcohol with a similar structure but different functional group.
1-Octen-3-one: A ketone with a similar carbon chain but different substitution pattern.
2,6-Dimethyl-7-Octen-2-Ol: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
7-Octen-3-one, 2,2-dimethyl- is unique due to its specific substitution pattern and functional group, which confer distinct chemical and physical properties. Its unique odor profile makes it valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in organic synthesis.
特性
CAS番号 |
95664-94-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,2-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-6-7-8-9(11)10(2,3)4/h5H,1,6-8H2,2-4H3 |
InChIキー |
PIILHJPPYAOSQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


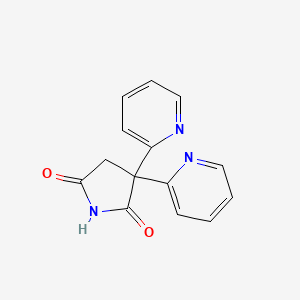
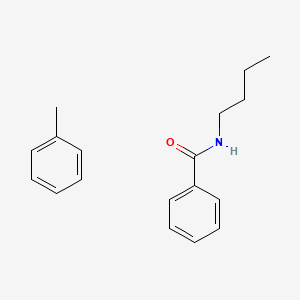
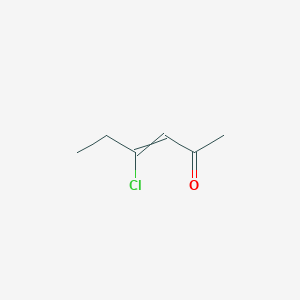
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
